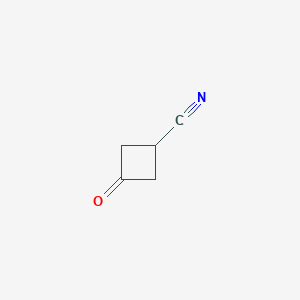

3-Oxocyclobutanecarbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-oxocyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO/c6-3-4-1-5(7)2-4/h4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAGLWTVMUDVDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10517634 | |

| Record name | 3-Oxocyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20249-16-5 | |

| Record name | 3-Oxocyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxocyclobutane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Oxocyclobutanecarbonitrile: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxocyclobutanecarbonitrile is a bifunctional organic molecule that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its rigid four-membered cyclobutane core, substituted with both a ketone and a nitrile group, makes it a valuable and versatile building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic utility of this compound, with a particular focus on its relevance to drug discovery and development. While experimental data for this specific molecule is limited in publicly available literature, this guide supplements the available information with data from its closely related and more extensively studied analog, 3-oxocyclobutanecarboxylic acid.

Chemical Structure and Identifiers

The structural representation and key identifiers of this compound are crucial for its unambiguous identification and use in research and development.

| Identifier | Value |

| IUPAC Name | 3-oxocyclobutane-1-carbonitrile[1] |

| CAS Number | 20249-16-5[1] |

| Molecular Formula | C₅H₅NO[1] |

| SMILES | C1C(CC1=O)C#N[1] |

| InChI Key | MSAGLWTVMUDVDT-UHFFFAOYSA-N[1] |

Physicochemical Properties

Quantitative experimental data for the physicochemical properties of this compound are not widely reported. The following table summarizes the computed properties and includes experimental data for the closely related 3-oxocyclobutanecarboxylic acid for comparative purposes.

| Property | This compound (Computed/Predicted) | 3-Oxocyclobutanecarboxylic Acid (Experimental) |

| Molecular Weight | 95.10 g/mol [1] | 114.10 g/mol |

| Physical Form | White to yellow solid or liquid | White solid[2] |

| Melting Point | Not available | 69-70 °C |

| Boiling Point | Not available | 296 °C |

| Density | Not available | 1.431 g/cm³ |

| Solubility | Not available | Slightly soluble in water[3] |

| XLogP3-AA | -0.6[1] | -0.8 |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted chemical shifts (ppm) for this compound are presented below.[4]

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| H1 (methine) | 3.2 - 3.5 | multiplet |

| H2, H4 (methylene) | 3.0 - 3.4 | multiplet |

| ¹³C NMR | ||

| C=O (ketone) | ~205-220 | |

| C≡N (nitrile) | ~115-120 | |

| CH (methine) | Not available | |

| CH₂ (methylene) | Not available |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its ketone and nitrile functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Ketone) | ~1785 cm⁻¹ (strong, characteristic of a ketone in a four-membered ring) |

| C≡N (Nitrile) | ~2250 cm⁻¹ (medium) |

| C-H (sp³) | ~2850-3000 cm⁻¹ |

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not prevalent in the reviewed literature, methods for the synthesis of the related 3-oxocyclobutanecarboxylic acid often proceed through nitrile-containing intermediates. Additionally, a protocol for the reduction of this compound provides insight into its reactivity.

Experimental Protocol: Reduction of this compound to 3-Hydroxycyclobutanecarbonitrile

This protocol describes the reduction of the ketone functionality of this compound to the corresponding alcohol using sodium borohydride.

Materials:

-

This compound

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in methanol to a concentration of approximately 0.2-0.5 M.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.0-1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature is maintained below 5 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Transfer the remaining aqueous layer to a separatory funnel and extract three times with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Hydroxycyclobutanecarbonitrile.

Reactivity and Synthetic Applications

This compound is a versatile synthetic intermediate due to the presence of two reactive functional groups. The ketone can undergo a variety of reactions such as reduction, as detailed above, as well as nucleophilic additions and condensations. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular elaboration.

The primary utility of the 3-oxocyclobutane moiety in drug development lies in its role as a rigid scaffold that can orient substituents in a well-defined three-dimensional space. This can lead to improved binding affinity and selectivity for biological targets. While direct applications of this compound are not extensively documented, its corresponding carboxylic acid is a key intermediate in the synthesis of a range of pharmaceuticals, including Janus kinase (JAK) inhibitors, CETP inhibitors, and other therapeutic agents.[2] It is plausible that the nitrile serves as a direct precursor to the carboxylic acid in many of these synthetic routes.

Logical Workflow for Synthesis

The synthesis of 3-oxocyclobutanecarboxylic acid, a key derivative of this compound, often involves a multi-step process. A representative synthetic pathway is illustrated below.

Caption: A generalized workflow for the synthesis of 3-oxocyclobutanecarboxylic acid.

Conclusion

This compound is a valuable synthetic building block with significant potential in drug discovery and development. Its rigid structure and dual functionality allow for the creation of diverse and complex molecules. While detailed experimental data for the nitrile itself is somewhat limited, the extensive information available for its carboxylic acid analog provides a strong foundation for its application in medicinal chemistry. Further research into the specific properties and reactions of this compound is warranted to fully exploit its synthetic potential.

References

3-Oxocyclobutanecarbonitrile CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Oxocyclobutanecarbonitrile, a key building block in medicinal chemistry. This document outlines its chemical properties, detailed synthesis protocols, and its significance in the development of novel therapeutics.

Core Data Presentation

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 20249-16-5 | [1] |

| Molecular Formula | C₅H₅NO | [1] |

| Molecular Weight | 95.10 g/mol | [1] |

| Appearance | White to yellow solid or liquid | |

| Storage Temperature | Refrigerator |

Synthesis of this compound

The synthesis of this compound is a critical process for its application in research and development. A common and effective method involves a two-step conversion from its carboxylic acid precursor, 3-oxocyclobutanecarboxylic acid. This process includes the formation of an amide intermediate, followed by dehydration to yield the target nitrile.

This protocol details the conversion of 3-oxocyclobutanecarboxylic acid to this compound.

Step 1: Amide Formation

-

Dissolve 3-oxocyclobutanecarboxylic acid in an appropriate solvent, such as dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add oxalyl chloride or thionyl chloride dropwise to the solution to form the acid chloride.

-

Once the reaction is complete, carefully remove the excess reagent under reduced pressure.

-

Dissolve the resulting crude acid chloride in an anhydrous solvent.

-

At 0°C, add an excess of aqueous ammonia solution to the vigorously stirred mixture.

-

Continue stirring for 1-2 hours.

-

Extract the product, 3-oxocyclobutane-1-carboxamide, using a suitable organic solvent.

-

Dry the combined organic layers and concentrate to obtain the crude amide.

Step 2: Dehydration to Nitrile

-

Subject the crude 3-oxocyclobutane-1-carboxamide to dehydration using a standard dehydrating agent such as phosphorus oxychloride or trifluoroacetic anhydride.

-

Carefully control the reaction conditions to facilitate the conversion of the amide to the nitrile.

-

Upon completion of the reaction, work up the mixture to isolate the crude this compound.

-

Purify the product using a suitable technique, such as column chromatography or distillation, to obtain the final high-purity compound.

Precursor Synthesis: 3-Oxocyclobutanecarboxylic Acid

The availability of the precursor, 3-oxocyclobutanecarboxylic acid, is crucial. A documented method for its synthesis is provided below.

This protocol is adapted from patent literature and involves a cyclization reaction followed by hydrolysis.

Step 1: Cyclization

-

In a reaction flask, combine N,N-dimethylformamide (DMF) and potassium tert-butoxide.

-

Cool the mixture to -5°C in an ice bath.

-

Over a period of 3 hours, slowly add a solution of diisopropyl malonate in DMF.

-

After the addition is complete, allow the reaction to warm to 20°C and stir for 1 hour.

-

Add 2,2-dimethoxy-1,3-dibromopropane and continue stirring for another hour.

-

Heat the reaction mixture to 130-140°C and maintain this temperature for 4 days.

-

After the reaction period, cool the mixture and remove the majority of the DMF via distillation under reduced pressure.

-

Add water to the residue and extract the product with n-heptane.

-

Dry the combined organic phases and concentrate under reduced pressure to obtain the crude cyclobutane intermediate.

Step 2: Hydrolysis and Decarboxylation

-

To the crude intermediate, add water and concentrated hydrochloric acid.

-

Heat the mixture to 75-80°C and hold for approximately 30 hours.

-

Increase the temperature to 102-106°C and maintain for about 120 hours.

-

After cooling, extract the aqueous solution with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-oxocyclobutanecarboxylic acid.

-

Purify the crude product by recrystallization from a mixture of dichloromethane and n-heptane.

Visualized Experimental Workflow

The following diagram illustrates the synthetic pathway from 3-oxocyclobutanecarboxylic acid to this compound.

Caption: Synthesis of this compound.

References

A Technical Guide to 3-Oxocyclobutane-1-carbonitrile for Drug Discovery and Development

Abstract: 3-Oxocyclobutane-1-carbonitrile is a versatile bifunctional molecule that has garnered significant interest within the medicinal chemistry and drug development sectors. Its rigid, three-dimensional cyclobutane scaffold, combined with the synthetic utility of its ketone and nitrile functional groups, makes it a valuable building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis protocols, and applications in modern drug discovery, with a focus on its role in developing targeted therapeutics.

Chemical Identity and Properties

The formal IUPAC name for this compound is 3-oxocyclobutane-1-carbonitrile.[1] It is a small, cyclic molecule featuring a four-membered carbon ring, which imparts conformational rigidity, a desirable trait in drug design for improving binding affinity and metabolic stability.[2]

Data Presentation: Chemical Identifiers and Physicochemical Properties

All quantitative data regarding the compound's identity and computed properties are summarized in the tables below for clarity and ease of comparison.

Table 1: Chemical Identifiers for 3-Oxocyclobutane-1-carbonitrile

| Identifier | Value |

|---|---|

| IUPAC Name | 3-oxocyclobutane-1-carbonitrile[1] |

| Common Synonyms | 3-Oxocyclobutanecarbonitrile, 3-cyanocyclobutanone |

| CAS Number | 20249-16-5[1] |

| Molecular Formula | C₅H₅NO[1] |

| SMILES | C1C(CC1=O)C#N[1] |

| InChIKey | MSAGLWTVMUDVDT-UHFFFAOYSA-N[1] |

Table 2: Computed Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 95.10 g/mol [1] |

| XLogP3 | -0.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

| Exact Mass | 95.037113783 Da[1] |

| Topological Polar Surface Area | 40.9 Ų[1] |

Synthesis and Experimental Protocols

The synthesis of 3-oxocyclobutane derivatives often involves cyclization reactions. One common strategy for the related compound, 3-oxocyclobutanecarboxylic acid, utilizes starting materials like acetone, bromine, and malononitrile.[3][4] The protocol below outlines a representative multi-step synthesis adapted from similar patented procedures for producing the cyclobutane core structure, which is then functionalized.

Experimental Protocol: Synthesis of 3-Oxocyclobutane-1-carbonitrile

This protocol is a representative example based on established chemical transformations for constructing the 3-oxocyclobutane core.

Materials:

-

1,3-dibromo-2-propanone (or a suitable equivalent)

-

Malononitrile

-

Sodium hydride (NaH) or another suitable base (e.g., potassium tert-butoxide)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Cyclization: To a solution of malononitrile in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen), add sodium hydride portion-wise. Allow the mixture to stir for 30 minutes. Subsequently, add 1,3-dibromo-2-propanone dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Workup: Quench the reaction by carefully adding water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product, 3,3-dicyanocyclobutanone, is then purified by column chromatography on silica gel.

-

Decyanation (Hydrolysis and Decarboxylation): The purified 3,3-dicyanocyclobutanone is subjected to acidic hydrolysis and decarboxylation. Reflux the compound in an aqueous solution of hydrochloric acid. This step hydrolyzes one nitrile group to a carboxylic acid, which then decarboxylates under heat to yield the mono-nitrile product. Note: Careful control of reaction conditions is crucial to avoid hydrolysis of both nitrile groups.

-

Final Isolation: After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product, 3-Oxocyclobutane-1-carbonitrile, can be further purified by distillation or chromatography.

Mandatory Visualization: Synthesis Workflow

Caption: A generalized workflow for the synthesis of 3-Oxocyclobutane-1-carbonitrile.

Applications in Drug Development

The rigid cyclobutane scaffold is an attractive motif in drug design, often used as a bioisosteric replacement for other groups to enhance metabolic stability and optimize pharmacokinetic profiles.[2] 3-Oxocyclobutane-1-carbonitrile serves as a critical intermediate in the synthesis of a wide range of APIs.

-

Kinase Inhibitors: The related compound, 3-oxocyclobutanecarboxylic acid, is a key intermediate for numerous kinase inhibitors, including Janus kinase (JAK) inhibitors and ACK1 antibodies, which are relevant in treating autoimmune diseases and cancer.[3][5] The nitrile derivative provides an alternative functional handle for constructing similar inhibitor scaffolds.

-

Building Block for PROTACs: The reduction of the ketone in 3-Oxocyclobutane-1-carbonitrile yields 3-hydroxycyclobutanecarbonitrile, a highly valuable building block for Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are an emerging therapeutic modality designed to induce targeted protein degradation.

-

Scaffold for Diverse Therapeutics: Its structure is integral to the development of CETP inhibitors (for cardiovascular diseases), PDE10 inhibitors, and thrombin inhibitors.[5]

Mandatory Visualization: Role in a Kinase Inhibition Pathway

The diagram below illustrates the logical relationship of how a molecule derived from 3-Oxocyclobutane-1-carbonitrile can function as a kinase inhibitor, thereby blocking a cellular signaling pathway.

Caption: Role of a derivative of 3-Oxocyclobutane-1-carbonitrile in kinase inhibition.

Safety and Handling

3-Oxocyclobutane-1-carbonitrile is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1] Proper safety precautions are mandatory when handling this compound.

Table 3: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[1] |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin[1] |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled[1] |

Safe Handling and Storage:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

-

Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.[7][8]

Conclusion

3-Oxocyclobutane-1-carbonitrile is a cornerstone intermediate for modern pharmaceutical research and development. Its unique structural features and dual reactivity provide a robust platform for synthesizing novel therapeutics with improved pharmacological properties. The continued exploration of this and related cyclobutane derivatives is expected to yield new drug candidates for a variety of diseases. For researchers and scientists in the field, a thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in drug discovery pipelines.

References

- 1. 3-Oxocyclobutane-1-carbonitrile | C5H5NO | CID 13082390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 5. 3-Oxocyclobutanecarboxylic acid | 23761-23-1 [chemicalbook.com]

- 6. fishersci.pt [fishersci.pt]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Navigating the Risks: A Technical Safety and Handling Guide for 3-Oxocyclobutanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for 3-Oxocyclobutanecarbonitrile. The information is intended to equip laboratory personnel with the knowledge necessary to handle this compound safely and effectively, minimizing the risk of exposure and ensuring a secure research environment.

Hazard Identification and Classification

This compound is classified as a toxic substance. The primary routes of exposure are oral ingestion, dermal contact, and inhalation. Below is a summary of its GHS classification.

| Hazard Class | Hazard Statement | Pictogram |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed |

|

| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin |

|

| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled |

|

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₅H₅NO |

| Molecular Weight | 95.10 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

| CAS Number | 20249-16-5 |

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound. The following sections detail the necessary personal protective equipment (PPE), handling procedures, and storage requirements.

Personal Protective Equipment (PPE)

The following PPE is required to minimize exposure during handling.

| Protection Type | Specific Requirements |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and closed-toe shoes. |

| Respiratory Protection | A NIOSH-approved respirator is necessary if working outside of a certified chemical fume hood or if there is a risk of aerosol generation. |

Handling Procedures

All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Pre-Handling:

-

Thoroughly review the Safety Data Sheet (SDS).

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Don all required PPE.

-

Prepare all necessary equipment and materials to minimize movement and potential for spills.

Handling:

-

Dispense the smallest quantity of the compound necessary for the experiment.

-

Avoid direct contact with skin and eyes.

-

Keep the container tightly sealed when not in use.

-

Do not eat, drink, or smoke in the handling area.

Post-Handling:

-

Decontaminate the work surface with an appropriate cleaning agent.

-

Properly dispose of all contaminated waste, including gloves and disposable PPE, in a designated hazardous waste container.

-

Wash hands thoroughly with soap and water after handling is complete.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases. The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

| Exposure Type | First Aid Measures |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. |

| Skin Contact | Remove all contaminated clothing. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Response: In the event of a spill, evacuate the immediate area. If the spill is small, and you are trained and equipped to handle it, contain the spill with an inert absorbent material. Place the absorbed material into a sealed container for hazardous waste disposal. For large spills, or if you are not equipped to handle the spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Experimental Protocols and Workflows

The following diagrams illustrate the logical relationships in risk management and the general workflow for handling this compound.

Caption: Hierarchy of controls for mitigating chemical hazards.

Caption: General experimental workflow for safe handling.

Disposal Considerations

All waste materials containing this compound, including unused product, contaminated consumables, and empty containers, must be collected in a designated and clearly labeled hazardous waste container. Disposal should be carried out through a licensed hazardous waste disposal company. Contact your institution's EHS department for specific procedures. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and the manufacturer's Safety Data Sheet. Always prioritize safety and consult with your EHS department for any questions or concerns.

Solubility of 3-Oxocyclobutanecarbonitrile in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxocyclobutanecarbonitrile is a versatile building block in medicinal chemistry and drug development, valued for its strained four-membered ring and reactive functional groups. A thorough understanding of its solubility in common organic solvents is crucial for its synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a visualization of its synthetic pathway.

Predicted Solubility Profile

The solubility of this compound in a range of common organic solvents is predicted based on its chemical structure, which contains both a polar ketone and a nitrile functional group. The following table summarizes the expected qualitative solubility.

| Solvent | Class | Predicted Solubility | Rationale |

| Ethanol | Polar Protic | High | The hydroxyl group of ethanol can act as a hydrogen bond donor to the carbonyl oxygen and the nitrogen of the nitrile group of this compound. |

| Methanol | Polar Protic | High | Similar to ethanol, methanol is a small, polar protic solvent capable of strong hydrogen bonding. |

| Acetone | Polar Aprotic | High | Acetone's carbonyl group can engage in dipole-dipole interactions with the ketone and nitrile groups of the solute. |

| Acetonitrile | Polar Aprotic | High | As a polar aprotic solvent containing a nitrile group, acetonitrile is expected to have strong dipole-dipole interactions with this compound. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | Ethyl acetate possesses a polar ester group that can interact with the polar functionalities of the solute, though it is less polar than acetone or acetonitrile. |

| Dichloromethane | Polar Aprotic | Moderate | Dichloromethane is a moderately polar solvent and is a good solvent for many organic compounds. It is expected to dissolve this compound through dipole-dipole interactions.[1] |

| Chloroform | Polar Aprotic | Moderate | Similar to dichloromethane, chloroform is a moderately polar solvent that can dissolve a variety of organic compounds. |

| Toluene | Nonpolar | Low | Toluene is a nonpolar aromatic solvent and is not expected to effectively solvate the polar ketone and nitrile groups of this compound. |

| Hexane | Nonpolar | Low | Hexane is a nonpolar aliphatic solvent and is a poor solvent for polar compounds. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents. This protocol is adapted from standard laboratory procedures for solubility assessment.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade): Ethanol, Methanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Chloroform, Toluene, Hexane

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Constant temperature bath or incubator

-

Vortex mixer

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Securely cap the vial and record the total mass.

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials using a vortex mixer for a set period (e.g., 10 minutes) every hour for a predetermined equilibration time (e.g., 24 hours) to ensure saturation.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

Record the mass of the filtered solution.

-

-

Quantification of Solute:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the filtered saturated solution and the standard solutions using a calibrated HPLC or GC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its response on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per 100 mL ( g/100 mL) or moles per liter (mol/L) using the determined concentration and the volume of the solvent.

-

Safety Precautions:

-

This compound and many organic solvents are hazardous. Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Synthesis Workflow of this compound

The synthesis of this compound is a key process for its availability in research and development. The following diagram illustrates a common synthetic route.

Caption: Synthetic pathway to this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in common organic solvents, which is essential for its practical application in a laboratory setting. While quantitative data remains to be experimentally determined and published, the provided qualitative predictions and the detailed experimental protocol offer a strong starting point for researchers. The visualization of the synthetic workflow further aids in understanding the context of this important chemical intermediate. For precise quantitative applications, it is highly recommended that researchers perform their own solubility determinations using the protocol outlined herein.

References

Spectroscopic Profile of 3-Oxocyclobutanecarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Oxocyclobutanecarbonitrile, a valuable building block in medicinal chemistry and organic synthesis. Due to the limited availability of experimentally derived spectra in the public domain, this document presents a detailed analysis based on predicted data, characteristic functional group values from established spectroscopic principles, and comparative data from analogous structures.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from computational predictions and known spectroscopic ranges for its constituent functional groups.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Proton Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H1 (methine) | 3.2 - 3.5 | Multiplet (m) | The proton alpha to both the carbonyl and nitrile groups is expected to be the most downfield due to the combined electron-withdrawing effects. |

| H2, H4 (methylene) | 3.0 - 3.4 | Multiplet (m) | The methylene protons adjacent to the carbonyl group are also significantly deshielded. |

¹³C NMR (Carbon NMR)

| Carbon Designation | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (carbonyl) | > 200 | Ketone carbonyls typically appear at the low-field end of the spectrum. |

| C≡N (nitrile) | 115 - 120 | The nitrile carbon is characteristically found in this region. |

| C H-CN (methine) | 40 - 55 | The methine carbon is influenced by the adjacent nitrile and carbonyl groups. |

| C H₂ (methylene) | 40 - 55 | The methylene carbons are adjacent to the ketone. |

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Notes |

| C≡N (nitrile) | ~2250 | Medium to Strong, Sharp | This is a highly diagnostic peak for the nitrile functional group. |

| C=O (ketone) | ~1785 | Strong, Sharp | The high wavenumber is characteristic of a ketone in a strained four-membered ring. |

| C-H (alkane) | 2850 - 3000 | Medium to Strong | Stretching vibrations of the C-H bonds on the cyclobutane ring. |

Table 3: Mass Spectrometry (MS) Data

| Parameter | Value | Notes |

| Molecular Formula | C₅H₅NO | |

| Exact Mass | 95.0371 g/mol | |

| Predicted Major Fragments (m/z) | ||

| 95 | [M]⁺ | Molecular ion peak, which may be weak or absent in electron ionization (EI) due to facile fragmentation. |

| 67 | [M - CO]⁺ | Loss of carbon monoxide is a common fragmentation pathway for cyclic ketones. |

| 66 | [M - HCN]⁺ | Loss of hydrogen cyanide is characteristic of nitriles. |

| 41 | [C₂H₃N]⁺ or [C₃H₅]⁺ | Possible fragments from ring cleavage. |

| 39 | [C₃H₃]⁺ | A common fragment in mass spectrometry. |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Sample Preparation : A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

¹H NMR Data Acquisition :

-

A standard one-pulse sequence is typically used.

-

Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that covers the expected chemical shift range (e.g., 0-10 ppm).

-

-

¹³C NMR Data Acquisition :

-

A proton-decoupled pulse sequence is generally employed to yield a spectrum with a single peak for each unique carbon atom.

-

A greater number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Sample Preparation :

-

Neat (liquid film) : If the compound is a liquid at room temperature, a drop is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

KBr Pellet (solid) : If the compound is a solid, a small amount is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

-

Data Acquisition : The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is taken and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization Method : Electron Ionization (EI) is a common method for generating fragment ions and determining the fragmentation pattern.

-

Data Acquisition : The mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected and recorded. For accurate mass measurements and determination of the elemental composition, High-Resolution Mass Spectrometry (HRMS) is employed.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

This guide serves as a foundational resource for researchers working with this compound. While the data presented is primarily predictive, it offers a robust starting point for the identification and characterization of this important molecule. Experimental

The Pivotal Role of 3-Oxocyclobutanecarbonitrile as a Pharmaceutical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxocyclobutanecarbonitrile, a strained four-membered ring containing both a ketone and a nitrile functional group, has emerged as a critical building block in modern medicinal chemistry. Its unique structural and electronic properties make it an invaluable intermediate for the synthesis of complex molecular architectures, particularly in the development of targeted therapies. The cyclobutane scaffold can impart desirable pharmacokinetic properties to drug candidates, including metabolic stability and conformational rigidity, which can lead to improved potency and selectivity. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound in the pharmaceutical industry, with a focus on its role in the synthesis of Janus Kinase (JAK) and Anaplastic Lymphoma Kinase (ALK) inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | 3-oxocyclobutane-1-carbonitrile |

| CAS Number | 39599-25-0 |

| Molecular Formula | C₅H₅NO |

| Molecular Weight | 95.10 g/mol |

| Appearance | Not specified in provided search results. |

| Melting Point | Not specified in provided search results. |

| Boiling Point | Not specified in provided search results. |

| Solubility | Not specified in provided search results. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step sequence, starting from readily available precursors. A common route involves the ozonolysis of 3-methylenecyclobutanecarbonitrile. The precursor, 3-methylenecyclobutanecarbonitrile, can be synthesized from the corresponding carboxylic acid.

Synthesis of 3-Oxocyclobutanecarboxylic Acid

A precursor to this compound is 3-oxocyclobutanecarboxylic acid. Several synthetic routes to this precursor have been reported. One common method involves a cyclization reaction followed by hydrolysis and decarboxylation.[1]

Experimental Protocol: Synthesis of 3-Oxocyclobutanecarboxylic Acid [1]

Step 1: Cyclization

-

In a reaction flask, add N,N-dimethylformamide (DMF) and potassium tert-butoxide.

-

Cool the mixture to -5 °C using an ice bath.

-

Slowly add a solution of diisopropyl malonate in DMF over a period of 3 hours.

-

After the addition is complete, warm the reaction mixture to 20 °C and stir for 1 hour.

-

Add 2,2-dimethoxy-1,3-dibromopropane and continue stirring for another hour.

-

Heat the reaction mixture to 140 °C and maintain this temperature for 4 days.

-

After the reaction is complete, distill off half of the DMF.

-

Cool the mixture to 15 °C and add water.

-

Extract the aqueous layer four times with n-heptane.

-

Dry the combined organic phases and distill under reduced pressure to obtain the crude product.

Step 2: Hydrolysis and Decarboxylation

-

To the crude product from Step 1, add water and concentrated hydrochloric acid.

-

Heat the mixture to 75-80 °C and maintain for 30 hours.

-

Increase the temperature to 102-106 °C and maintain for 120 hours.

-

Boil off approximately two-thirds of the solvent.

-

Extract the remaining solution with dichloromethane.

-

Dry the combined organic phases over anhydrous sodium sulfate and concentrate to obtain the crude 3-oxocyclobutanecarboxylic acid.

-

Recrystallize the crude product from dichloromethane and n-heptane to yield the pure product.

Conversion of 3-Oxocyclobutanecarboxylic Acid to this compound

The carboxylic acid can be converted to the corresponding nitrile via a two-step process involving amide formation followed by dehydration.

Experimental Protocol: Synthesis of this compound from 3-Oxocyclobutanecarboxylic Acid

Step 1: Amide Formation

-

Dissolve 3-oxocyclobutanecarboxylic acid in a suitable solvent such as dichloromethane.

-

Cool the solution to 0 °C and add oxalyl chloride or thionyl chloride dropwise to form the acid chloride.

-

After the reaction is complete, remove the excess reagent under reduced pressure.

-

Dissolve the crude acid chloride in an anhydrous solvent and cool to 0 °C.

-

Add an excess of aqueous ammonia solution and stir vigorously for 1-2 hours.

-

Extract the product, 3-oxocyclobutane-1-carboxamide, with a suitable organic solvent.

-

Dry the organic layer and concentrate to obtain the crude amide.

Step 2: Dehydration to Nitrile

-

To the crude 3-oxocyclobutane-1-carboxamide, add a dehydrating agent such as phosphorous oxychloride or trifluoroacetic anhydride at 0 °C.

-

Allow the reaction to proceed until completion (monitored by TLC or other suitable methods).

-

Work up the reaction mixture to isolate the crude this compound.

-

Purify the product by column chromatography or distillation.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The predicted ¹H and ¹³C NMR chemical shifts are summarized below.

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity |

| H1 (methine) | 3.2 - 3.5 | m |

| H2, H4 (methylene) | 3.0 - 3.4 | m |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) |

| C=O | > 200 |

| C≡N | 115 - 125 |

| C1 (methine) | 25 - 35 |

| C2, C4 (methylene) | 50 - 60 |

Role as a Pharmaceutical Intermediate

This compound is a versatile intermediate in the synthesis of several classes of therapeutic agents, most notably kinase inhibitors. Its rigid cyclobutane core serves as a scaffold to orient pharmacophoric groups in a precise three-dimensional arrangement, leading to high-affinity binding to target proteins.

Synthesis of Janus Kinase (JAK) Inhibitor Scaffolds

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers. This compound is a key starting material for the synthesis of substituted 3-aminocyclobutane moieties, which are core fragments of several JAK inhibitors, including Tofacitinib.

The synthesis of the key chiral intermediate for Tofacitinib, (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine, has been reported through various routes. While a direct synthesis from this compound is not explicitly detailed in the provided search results, a plausible synthetic transformation would involve a reductive amination reaction.

Representative Experimental Protocol: Reductive Amination of this compound (Generalized)

-

To a solution of this compound (1.0 eq) and the desired chiral amine (e.g., (R)-tert-butyl 3-aminopiperidine-1-carboxylate, 1.1 eq) in a suitable solvent (e.g., dichloromethane, methanol, or 1,2-dichloroethane) is added a reducing agent.

-

Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). Acetic acid may be used as a catalyst.

-

The reaction mixture is stirred at room temperature for several hours to overnight, until the reaction is complete as monitored by TLC or LC-MS.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired 3-aminocyclobutanecarbonitrile derivative.

Caption: General workflow for the synthesis and application of this compound.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a principal mechanism for a wide array of cytokines, growth factors, and hormones to transmit information from the cell membrane to the nucleus, leading to gene expression. The pathway consists of three main components: a receptor, Janus kinase (JAK), and Signal Transducer and Activator of Transcription (STAT).

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitor Scaffolds

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when aberrantly activated through mutations or chromosomal rearrangements, acts as an oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC).[2] this compound serves as a precursor for intermediates in the synthesis of potent ALK inhibitors like Lorlatinib (PF-06463922). The synthesis of Lorlatinib is a complex, multi-step process. While a direct, detailed protocol starting from this compound is not fully elucidated in the provided search results, it is understood that a cyclobutane-containing fragment is a key component of the final macrocyclic structure.

The ALK Signaling Pathway in NSCLC

In NSCLC, the most common ALK aberration is a fusion with the echinoderm microtubule-associated protein-like 4 (EML4) gene, resulting in a constitutively active EML4-ALK fusion protein. This fusion protein activates several downstream signaling pathways, including the RAS-RAF-MEK-ERK, JAK-STAT, and PI3K-AKT pathways, which promote cell proliferation, survival, and metastasis.[2]

Caption: The EML4-ALK signaling pathway in NSCLC and the inhibitory action of Lorlatinib.

Conclusion

This compound is a highly valuable and versatile pharmaceutical intermediate. Its utility in the synthesis of complex, biologically active molecules, particularly in the realm of kinase inhibitors, is well-established. The synthetic routes to this compound, while multi-stepped, provide access to a key building block for modern drug discovery. The continued exploration of the reactivity of this strained ring system is likely to unveil new applications and further solidify its importance in the development of novel therapeutics. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and synthesis of the next generation of targeted medicines.

References

An In-depth Technical Guide to 3-Oxocyclobutanecarbonitrile: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxocyclobutanecarbonitrile, a versatile four-membered carbocyclic scaffold, has emerged as a significant building block in modern organic synthesis and medicinal chemistry. Its inherent ring strain and bifunctional nature, possessing both a ketone and a nitrile group, make it a valuable precursor for a diverse array of complex molecules, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery and history of this compound, a detailed examination of its synthetic methodologies, and a summary of its applications in drug discovery and development. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of synthetic pathways.

Discovery and History

The explicit discovery and first synthesis of this compound are not well-documented in a single seminal publication. Its history is intrinsically linked to the broader exploration of cyclobutane chemistry, which has been a subject of study for over a century.[1] Early methods for the synthesis of cyclobutanone, the parent structure, were developed by chemists like Nikolai Kischner, who prepared it from cyclobutanecarboxylic acid.[2]

The emergence of this compound as a synthetic intermediate is more recent and appears to be driven by the pharmaceutical industry's interest in its corresponding carboxylic acid, 3-oxocyclobutanecarboxylic acid, a key component in numerous drug candidates.[3][4] Many of the documented synthetic routes leading to the carboxylic acid proceed through nitrile intermediates, suggesting that the synthesis of this compound was likely developed as a means to access this important pharmaceutical building block. For instance, patents describe the synthesis of unsaturated precursors like 3-methylenecyclobutanecarbonitrile and 3-benzylidene cyclobutanecarbonitrile, which can be subsequently oxidized to afford the target ketone.[5]

Synthetic Methodologies

Several synthetic strategies have been developed to access the this compound core. These methods can be broadly categorized into two main approaches: formation of the cyclobutane ring with the nitrile and ketone functionalities pre-installed or introduced sequentially, and modification of a pre-existing cyclobutane ring.

Ozonolysis of Unsaturated Cyclobutanecarbonitriles

A common and effective method for the preparation of this compound involves the ozonolysis of a carbon-carbon double bond in a precursor molecule. This reaction cleaves the double bond and replaces it with a carbonyl group.[6]

This approach starts with 3-methylenecyclobutanecarbonitrile, which contains an exocyclic double bond. Ozonolysis of this compound, followed by a reductive workup, yields this compound.

Experimental Protocol: Ozonolysis of 3-Methylenecyclobutanecarbonitrile

-

Reaction Setup: A solution of 3-methylenecyclobutanecarbonitrile in a suitable solvent (e.g., dichloromethane, methanol) is prepared in a reaction vessel equipped with a gas inlet tube and a magnetic stirrer. The vessel is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Ozonolysis: A stream of ozone gas, generated by an ozone generator, is bubbled through the solution. The reaction progress is monitored by the appearance of a blue color, indicating the presence of excess ozone, or by thin-layer chromatography (TLC).

-

Workup: Once the starting material is consumed, the excess ozone is removed by bubbling a stream of an inert gas (e.g., nitrogen or argon) through the solution. A reducing agent, such as dimethyl sulfide or triphenylphosphine, is then added to quench the ozonide intermediate and form the desired ketone.

-

Purification: The reaction mixture is warmed to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

An alternative ozonolysis route utilizes 3-benzylidenecyclobutanecarbonitrile as the starting material. This precursor can be synthesized from 3-benzylidenecyclobutanol.[5]

Experimental Protocol: Synthesis of 3-Benzylidenecyclobutanecarbonitrile and Subsequent Ozonolysis

-

Step 1: Synthesis of 3-Benzylidenecyclobutanecarbonitrile:

-

3-Benzylidenecyclobutanol is reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base (e.g., pyridine) to form the corresponding tosylate.

-

The tosylate is then displaced with a cyanide source, such as sodium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield 3-benzylidenecyclobutanecarbonitrile.[5]

-

-

Step 2: Ozonolysis:

-

The synthesized 3-benzylidenecyclobutanecarbonitrile is subjected to ozonolysis as described in the protocol for 3-methylenecyclobutanecarbonitrile. The cleavage of the double bond yields this compound and benzaldehyde as a byproduct.

-

Cyclization Reactions

The construction of the four-membered ring through cyclization is another key strategy.

This method involves the reaction of a 1,3-dihalopropane derivative with a malononitrile derivative to form a cyclobutane ring.

Experimental Protocol: Synthesis of 3,3-Dicyanocyclobutanone and Conversion to 3-Oxocyclobutanecarboxylic Acid

While this route primarily leads to the carboxylic acid, it highlights the formation of a related dinitrile intermediate.[7]

-

Step 1: Synthesis of 1,3-Dibromopropan-2-one: Acetone is brominated to yield 1,3-dibromopropan-2-one.

-

Step 2: Synthesis of 3,3-Dicyanocyclobutanone: 1,3-Dibromopropan-2-one is reacted with malononitrile in the presence of a base (e.g., potassium carbonate) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a solvent like dimethylformamide (DMF) to yield 3,3-dicyanocyclobutanone.[7]

-

Step 3: Hydrolysis and Decarboxylation: The resulting 3,3-dicyanocyclobutanone can be hydrolyzed and decarboxylated under acidic conditions to yield 3-oxocyclobutanecarboxylic acid.[7] Further conversion to the nitrile would require additional synthetic steps.

Quantitative Data

The following table summarizes key quantitative data for the synthesis of this compound and its precursors.

| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

| 3-Benzylidenecyclobutanol Tosylate | Sodium Cyanide, DMSO, 80-90 °C | 3-Benzylidenecyclobutanecarbonitrile | ~90 | [5] |

| 3-Benzylidenecyclobutanecarbonitrile | 1. O₃, CH₂Cl₂/MeOH, -78 °C; 2. Me₂S | This compound | High | [5] |

| 1,3-Dibromopropan-2-one, Malononitrile | K₂CO₃, TBAB, DMF, 60-90 °C | 3,3-Dicyanocyclobutanone | 52-68 | [7] |

Spectroscopic Data

The characterization of this compound relies on standard spectroscopic techniques.

| Technique | Characteristic Signals |

| ¹H NMR | Signals for the methine proton adjacent to the nitrile group (CH-CN) and the methylene protons of the cyclobutane ring (CH₂). The chemical shifts and multiplicities are dependent on the solvent and spectrometer frequency. |

| ¹³C NMR | A signal for the nitrile carbon (C≡N) typically appears in the range of 115-125 ppm. The ketone carbonyl carbon (C=O) will be significantly downfield, often above 200 ppm. Signals for the cyclobutane ring carbons will also be present. |

| IR | A sharp absorption band for the nitrile group (C≡N) stretching vibration is expected around 2240-2260 cm⁻¹. A strong absorption for the ketone carbonyl group (C=O) stretching vibration will be present around 1780-1800 cm⁻¹, characteristic of a strained four-membered ring ketone. |

| Mass Spec. | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (95.10 g/mol ). Fragmentation patterns will be consistent with the structure. |

Note: Specific spectral data should be obtained from experimental analysis.

Applications in Synthesis and Drug Development

While 3-oxocyclobutanecarboxylic acid is a widely used pharmaceutical intermediate, this compound also serves as a valuable precursor in organic synthesis. The ketone and nitrile functionalities can be selectively manipulated to introduce a variety of substituents and build molecular complexity.

Precursor to 3-Hydroxycyclobutanecarbonitrile

This compound can be readily reduced to 3-hydroxycyclobutanecarbonitrile, another important building block.[8]

Experimental Protocol: Reduction of this compound [8]

-

Reaction Setup: this compound is dissolved in a protic solvent such as methanol in a round-bottom flask equipped with a magnetic stirrer. The solution is cooled to 0 °C in an ice bath.

-

Reduction: A reducing agent, typically sodium borohydride (NaBH₄), is added portion-wise to the stirred solution, maintaining the temperature below 5 °C. The reaction progress is monitored by TLC.

-

Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent like dichloromethane. The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and concentrated to yield the crude 3-hydroxycyclobutanecarbonitrile, which can be further purified by distillation or chromatography.

Visualizations

Synthetic Pathways

Caption: Synthetic routes to this compound.

Application in Synthesis

Caption: Application of this compound in synthesis.

Conclusion

This compound stands as a testament to the synthetic utility of strained-ring systems in modern chemistry. While its history is closely tied to the development of its carboxylic acid analogue for pharmaceutical applications, its own unique reactivity and potential as a versatile building block are increasingly recognized. The synthetic methods outlined in this guide, particularly those involving ozonolysis of unsaturated precursors, provide reliable access to this valuable compound. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the importance of this compound as a key synthetic intermediate is poised to expand, offering chemists a powerful tool for the construction of complex and biologically active molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cyclobutanone - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid - ACS Green Chemistry [gcande.digitellinc.com]

- 5. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 6. Ozonolysis - Wikipedia [en.wikipedia.org]

- 7. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

The Underexplored Therapeutic Potential of 3-Oxocyclobutanecarbonitrile Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 3-oxocyclobutanecarbonitrile scaffold represents a unique and relatively unexplored area in medicinal chemistry. While the broader class of cyclobutane-containing molecules has demonstrated a wide array of biological activities, specific data on derivatives of this compound remains limited in publicly accessible scientific literature. This technical guide aims to provide an in-depth overview of the potential biological activities of this compound class, drawing inferences from related structures and outlining a strategic approach for future research and development.

Inferred Biological Potential from Related Scaffolds

Although direct evidence is scarce, the structural motifs within this compound suggest several promising avenues for therapeutic application. The strained four-membered ring of the cyclobutane core offers a unique three-dimensional geometry that can be exploited for specific binding to biological targets.

Anticancer Activity

The 3-oxocyclobutane moiety is present in various compounds investigated for their antitumor properties. For instance, 3-oxocyclobutanecarboxylic acid, a closely related analogue, is a key intermediate in the synthesis of kinase inhibitors and other antitumor drugs.[1][2] This suggests that the 3-oxocyclobutane core could serve as a pharmacophore for targeting enzymes crucial for cancer cell proliferation and survival.

Enzyme Inhibition

The ketone functional group in the 3-oxocyclobutane ring is a key feature that can participate in interactions with enzyme active sites. A recent study highlighted α-aminocyclobutanone derivatives as micromolar inhibitors of diaminopimelate desuccinylase (DapE), a bacterial enzyme essential for lysine biosynthesis, marking them as potential novel antibiotics.[3] This indicates that the cyclobutanone moiety can act as a warhead for enzyme inhibition, a principle that could be extended to other enzyme families.

Antimicrobial Activity

Natural and synthetic cyclobutane-containing alkaloids have been shown to possess significant antimicrobial and antibacterial activities.[4][5] While the specific contribution of the nitrile group in this context is not yet defined for the this compound scaffold, the nitrile moiety is a common feature in many bioactive molecules and can contribute to target binding and metabolic stability.

A Roadmap for Future Investigation: An Experimental Workflow

Given the nascent stage of research into this compound derivatives, a structured experimental workflow is essential to systematically explore their biological potential. The following diagram outlines a proposed high-level workflow for the initial stages of drug discovery and development for this novel compound class.

Caption: A proposed workflow for the discovery and development of bioactive this compound derivatives.

Methodological Considerations for Key Experiments

Due to the absence of specific published protocols for this compound derivatives, this section provides generalized methodologies for key assays that would be pertinent to their evaluation, based on standard practices in drug discovery.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This assay is fundamental for assessing the anticancer potential of novel compounds.

-

Cell Culture: Human cancer cell lines (e.g., from different tissue origins) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

General Protocol for Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

-

Bacterial Culture: Bacterial strains (e.g., representative Gram-positive and Gram-negative bacteria) are grown in a suitable broth medium to a specific optical density corresponding to a standardized inoculum.

-

Compound Preparation: The this compound derivatives are serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Conclusion and Future Directions

The this compound scaffold holds considerable, yet largely untapped, potential for the development of novel therapeutic agents. While direct biological data is currently lacking, the chemical features of this core structure, combined with the known activities of related cyclobutane and cyclobutanone derivatives, strongly suggest promising avenues in anticancer, enzyme inhibition, and antimicrobial research. The successful synthesis of a diverse library of this compound derivatives and their systematic evaluation through the proposed experimental workflow will be crucial in unlocking the therapeutic value of this intriguing chemical space. Future research should focus on establishing robust synthetic routes to a variety of substituted analogues and performing broad biological screening to identify initial lead compounds for further optimization.

References

- 1. 3-Oxocyclobutanecarboxylic acid | 23761-23-1 [chemicalbook.com]

- 2. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 5. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

Methodological & Application

Synthesis of 3-Oxocyclobutanecarbonitrile from 3-Oxocyclobutanecarboxylic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxocyclobutanecarbonitrile is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical agents. Its strained four-membered ring and reactive nitrile group offer unique opportunities for molecular scaffolding and functionalization. This document provides detailed application notes and experimental protocols for the synthesis of this compound from 3-oxocyclobutanecarboxylic acid. The described methodology follows a reliable two-step sequence: the formation of a primary amide intermediate, followed by its dehydration to the target nitrile.

Overall Reaction Scheme

The synthesis proceeds through two distinct chemical transformations:

-

Amide Formation: 3-Oxocyclobutanecarboxylic acid is first converted to its corresponding primary amide, 3-oxocyclobutanecarboxamide. This is achieved via an acid chloride intermediate.

-

Dehydration: The resulting 3-oxocyclobutanecarboxamide is then dehydrated to yield this compound.

Caption: Overall synthetic route from 3-oxocyclobutanecarboxylic acid to this compound.

Experimental Protocols

Step 1: Synthesis of 3-Oxocyclobutanecarboxamide

This procedure involves the conversion of the carboxylic acid to an acid chloride using thionyl chloride, followed by amidation with ammonium hydroxide.

Materials:

-

3-Oxocyclobutanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Dichloromethane (DCM), anhydrous

-

Ammonium hydroxide (NH₄OH), concentrated solution (e.g., 28-30%)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Acid Chloride Formation:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in anhydrous dichloromethane.

-

Add a catalytic amount of N,N-dimethylformamide (1-2 drops).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material by IR spectroscopy).

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 3-oxocyclobutanecarbonyl chloride is typically used in the next step without further purification.

-

-

Amidation:

-

Dissolve the crude acid chloride in a fresh portion of anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

-

Slowly add a concentrated solution of ammonium hydroxide (2.0-3.0 eq) dropwise, maintaining the temperature below 10 °C. A white precipitate will form.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-oxocyclobutanecarboxamide.

-

The crude product can be purified by recrystallization or column chromatography.

-

Step 2: Synthesis of this compound

This protocol describes the dehydration of 3-oxocyclobutanecarboxamide using phosphorus pentoxide as the dehydrating agent.

Materials:

-

3-Oxocyclobutanecarboxamide

-

Phosphorus pentoxide (P₂O₅)

-

Sand

-

Distillation apparatus

-

Heating mantle

-

Round-bottom flask

Procedure:

-

Reaction Setup:

-

In a dry round-bottom flask, thoroughly mix 3-oxocyclobutanecarboxamide (1.0 eq) with phosphorus pentoxide (1.0-1.5 eq). The use of a solid diluent like sand can aid in mixing and heat transfer.

-

-

Dehydration and Distillation:

-

Assemble a distillation apparatus with the reaction flask.

-

Heat the mixture gently under vacuum. The product, this compound, will distill as it is formed.

-

Collect the distillate in a cooled receiving flask.

-

-

Purification:

-

The collected crude nitrile can be further purified by redistillation or column chromatography if necessary.

-

Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields are highly dependent on reaction scale and purification methods.

| Step | Reactant | Product | Reagents | Typical Yield (%) | Purity (%) | Analytical Method |

| 1 | 3-Oxocyclobutanecarboxylic acid | 3-Oxocyclobutanecarboxamide | 1. SOCl₂, cat. DMF2. NH₄OH | 75-85 | >95 | ¹H NMR, ¹³C NMR, LC-MS |

| 2 | 3-Oxocyclobutanecarboxamide | This compound | P₂O₅ | 60-70 | >97 | ¹H NMR, ¹³C NMR, GC-MS |

Experimental Workflow Diagram

Caption: Detailed workflow for the two-step synthesis of this compound.

Safety Precautions

-

Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction of the acid chloride with ammonium hydroxide is exothermic. Ensure slow addition and adequate cooling to control the reaction temperature.

-

Phosphorus pentoxide is a powerful dehydrating agent and is corrosive. Avoid contact with skin and moisture.

-

All reactions should be performed in a well-ventilated fume hood.

These protocols provide a comprehensive guide for the synthesis of this compound. Researchers are encouraged to adapt and optimize these procedures based on their specific laboratory conditions and available equipment.

Application Notes and Protocols for the Stereoselective Reduction of 3-Oxocyclobutanecarbonitrile

Audience: Researchers, scientists, and drug development professionals.